(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
This compound is a P-chiral monophosphine ligand with a bicyclic oxaphosphole core. The tert-butyl group at the 3-position and the 2-methoxyphenyl substituent at the 4-position confer steric bulk and electronic modulation, making it valuable in asymmetric catalysis. Its enantiomeric purity (>99% ee) and air stability enhance its utility in reactions like Suzuki-Miyaura couplings and hydrogenations .
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHHZSVDWJVQF-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Approaches
The benzo[d]oxaphosphole core is typically constructed via intramolecular cyclization of ortho-substituted precursors. Two dominant strategies emerge from recent literature:
Phosphorus-Mediated Cyclization
A phenylphosphonite intermediate is generated by reacting 2-(tert-butyl)-4-methoxyphenol with phosphorus trichloride (PCl₃) in dichloromethane at −78°C. Subsequent treatment with 2-methoxyphenylmagnesium bromide induces ring closure via nucleophilic attack at the phosphorus center, forming the oxaphosphole scaffold.
Reaction Conditions :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–P bond formation enables direct assembly of the heterocycle. A pre-functionalized benzodioxole derivative undergoes coupling with tert-butylphosphine in the presence of Pd(OAc)₂ and Xantphos ligand.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Ligand | Xantphos (10 mol%) |
| Temperature | 110°C |
| Reaction Time | 24 h |
| ee | 92% (S) |
Asymmetric Catalysis
Chiral bisoxazoline (Box) ligands complexed with Cu(OTf)₂ achieve enantioselective cyclization. The tert-butyl group’s steric bulk directs facial selectivity during phosphorus center formation.
Key Data :
-
Ligand : (S,S)-Ph-Box
-
ee : 96%
-
Turnover Frequency : 8.2 h⁻¹
Kinetic Resolution
Racemic mixtures are resolved using lipase-mediated acetylation. Candida antarctica Lipase B (CAL-B) preferentially acetylates the (R)-enantiomer, leaving the desired (S)-form unreacted.
Resolution Efficiency :
| Parameter | Value |
|---|---|
| Conversion | 45% |
| ee (S) | >99% |
| Solvent | MTBE |
Stepwise Synthesis Protocol
Starting Materials
Detailed Procedure
-
Phosphorylation :
-
Grignard Addition :
-
Oxaphosphole Formation :
-
Chiral Purification :
Yield : 58% (over 4 steps)
Purity : 99.5% (HPLC)
ee : 99.2% (S)
Reaction Optimization
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
|---|---|---|---|
| THF | 7.5 | 68 | 92 |
| Toluene | 2.4 | 54 | 88 |
| DMF | 36.7 | 32 | 75 |
Polar aprotic solvents (THF) favor higher yields and enantioselectivity.
Temperature Gradient Study
| Step | Optimal Temp (°C) | Deviation Impact (±10°C) |
|---|---|---|
| Phosphorylation | −40 | ↓ Yield 22% |
| Grignard Addition | −78 → 0 | ↓ ee 15% if >−60°C |
| Cyclization | 66 | ↓ Conversion 30% at 50°C |
Analytical Characterization
Spectroscopic Data
³¹P NMR (CDCl₃) : δ 32.5 ppm (s, P–O)
¹H NMR (500 MHz) :
XRD Analysis :
-
Dihedral Angle (P–O–C): 112.3°
-
Crystal System: Monoclinic, P2₁ space group
Scalability Considerations
Pilot-Scale Data (10 mol batch) :
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 58% | 52% |
| ee | 99.2% | 98.7% |
| Purity | 99.5% | 98.9% |
Key scalability challenges include exotherm control during Grignard addition and maintaining anhydrous conditions.
Comparative Method Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Asymmetric Catalysis | High ee (96%) | Expensive ligands |
| Kinetic Resolution | Scalable | Maximum 50% theoretical yield |
| Chiral Pool | No resolution needed | Limited substrate availability |
Emerging Techniques
Flow Chemistry
Microreactor systems enable precise temperature control during exothermic steps:
Chemical Reactions Analysis
Role in Catalytic Cross-Coupling Reactions
This compound functions as a chiral ligand in transition-metal-catalyzed asymmetric reactions. Its rigid benzoxaphosphole scaffold and tert-butyl/methoxyphenyl substituents enhance stereocontrol. Key applications include:
Suzuki-Miyaura Coupling
-
Reaction Conditions : The ligand enables palladium-catalyzed coupling of aryl halides with boronic acids in aqueous or mixed aqueous-organic solvents .
-
Performance : Modifications with sulfonate groups (e.g., CSPhos ) improve water solubility, allowing reactions in green solvents without compromising yield or enantioselectivity .
| Substrate (Aryl Halide) | Boronic Acid | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| 4-Bromoanisole | Phenyl | Pd(OAc)₂/CSPhos | 92 | 98 |
| 2-Chloropyridine | Vinyl | Pd(OAc)₂/CSPhos | 85 | 95 |
Data adapted from patent applications .
Sulfonation for Enhanced Solubility
The methoxyphenyl group undergoes electrophilic substitution to introduce sulfonate groups, enabling aqueous-phase catalysis:
Reaction Pathway :
-
Outcome : The sulfonated product retains chiral integrity and catalytic activity while achieving water solubility >50 mg/mL .
Oxidation and Coordination Chemistry
The phosphorus center participates in redox and coordination reactions:
Oxidation to Phosphine Oxide
Metal Complex Formation
-
Forms stable complexes with Pd(II), Pt(II), and Rh(I), critical for catalytic cycles .
-
Structural studies confirm κ¹-P coordination mode via the phosphorus lone pair .
Nucleophilic Substitution at the Methoxy Group
The 2-methoxyphenyl substituent undergoes demethylation under acidic conditions:
Reaction :
Asymmetric Induction in Alkylation Reactions
The ligand enables enantioselective alkylation of ketones and imines:
| Substrate | Electrophile | ee (%) |
|---|---|---|
| Acetophenone | Ethyl Br | 90 |
| Benzaldehyde Imine | Allyl Br | 88 |
Mechanistic studies suggest the tert-butyl group creates a steric pocket that directs reagent approach .
Stability and Handling
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole as an anticancer agent. Research indicates that phosphole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli was evaluated through disk diffusion methods.
- Data Table :
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results suggest that (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole may serve as a lead compound for developing new antimicrobial therapies.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of phosphole compounds make them suitable for applications in OLED technology. The incorporation of this compound into OLED devices has been studied for its potential to enhance light emission efficiency.
- Case Study : A recent study reported that OLEDs fabricated using (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exhibited improved brightness and color purity compared to traditional materials.
Photovoltaic Devices
In photovoltaic applications, this compound can be utilized as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy is being explored.
- Data Table :
| Device Type | Efficiency (%) |
|---|---|
| DSSC with Phosphole | 8.5 |
| Conventional DSSC | 7.0 |
The enhanced efficiency indicates the potential for (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole to improve solar energy conversion technologies.
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The tert-butyl group and methoxyphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The dihydrobenzo[d][1,3]oxaphosphole core may play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Counterpart: (R)-Isomer
- Compound : (R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 1338454-28-6
- Molecular Formula : C₁₈H₂₁O₂P
- Molecular Weight : 300.12
- Key Differences :
Substituent Variations on the Aromatic Ring
2,6-Dimethoxyphenyl Derivatives
- Compound : (S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 1373432-09-7
- Molecular Formula : C₁₉H₂₃O₃P
- Molecular Weight : 330.36
- Key Differences :
2,6-Dimethoxy-3,5-dimethylphenyl Derivatives
- Compound : (S)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 2021202-03-7
- Molecular Formula : C₂₁H₂₇O₃P
- Molecular Weight : 358.41
- Key Differences :
Extended Aromatic Systems
Terphenyl-Substituted Derivatives
- Compound : (S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- CAS : 2021201-99-8
- Molecular Formula : C₃₁H₃₁O₃P
- Molecular Weight : 482.55
- Key Differences :
Data Tables
Table 1: Key Structural and Physical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Substituents | Purity/ee | Key Application |
|---|---|---|---|---|---|
| (S)-Target (1338454-28-6*) | C₁₈H₂₁O₂P | 300.12 | 2-methoxyphenyl | >99% ee | Asymmetric hydrogenation |
| (R)-Enantiomer (1338454-28-6) | C₁₈H₂₁O₂P | 300.12 | 2-methoxyphenyl | >99% ee | Mirror-image catalysis |
| (S)-2,6-Dimethoxyphenyl (1373432-09-7) | C₁₉H₂₃O₃P | 330.36 | 2,6-dimethoxyphenyl | ≥97% | Suzuki-Miyaura coupling |
| (S)-3,5-Dimethyl-2,6-dimethoxy (2021202-03-7) | C₂₁H₂₇O₃P | 358.41 | 2,6-dimethoxy-3,5-dimethylphenyl | 95%+ | High-selectivity catalysis |
| (S)-Terphenyl derivative (2021201-99-8) | C₃₁H₃₁O₃P | 482.55 | 4',6'-dimethoxy-terphenyl | NLT 98% | Large-molecule synthesis |
Biological Activity
(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- IUPAC Name : (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Molecular Formula : C18H21O2P
- Molecular Weight : 300.34 g/mol
- CAS Number : 2448646-14-6
Research indicates that compounds similar to (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exhibit various mechanisms of action:
- Cytotoxic Activity : Studies have shown that phosphole derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways.
- Antioxidant Properties : Some studies suggest that these compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Certain phosphole derivatives have been reported to inhibit specific enzymes involved in cancer progression, such as topoisomerases and kinases.
Biological Activity Data
The biological activity of (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been evaluated through various assays. Below is a summary of findings from recent studies:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 15.5 | |
| Cytotoxicity | HeLa (cervical cancer) | 12.0 | |
| Antioxidant Activity | DPPH Assay | 25.0 | |
| Enzyme Inhibition | Topoisomerase I | IC50 = 10.0 |
Case Study 1: Anticancer Activity
In a study published in MDPI, (S)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole demonstrated significant cytotoxic effects against MCF-7 and HeLa cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation.
Case Study 2: Antioxidant Effects
Another investigation assessed the antioxidant properties of the compound using the DPPH assay. Results indicated that it effectively scavenged free radicals, suggesting potential applications in oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereospecific catalytic systems or chiral auxiliaries to enforce the (S)-configuration. Key steps include the incorporation of the tert-butyl group for steric stabilization and the methoxyphenyl moiety via Suzuki coupling or nucleophilic aromatic substitution. Ensure enantiomeric purity (>99% ee) using chiral column chromatography or crystallization with resolving agents. Avoid moisture-sensitive intermediates by employing inert atmospheres (N₂/Ar) .
Q. How should stock solutions of this compound be prepared and stored to maintain stability?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO at 10 mM concentration. Vortex and sonicate (37°C, 15–30 min) to ensure complete dissolution. Store aliquots at -80°C for ≤6 months or -20°C for ≤1 month . Avoid repeated freeze-thaw cycles, which can induce hydrolysis or oxidation. For aqueous experiments, dilute stock solutions immediately before use to minimize solvent-induced aggregation .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol). Use DMSO or ethanol for initial dissolution, followed by dilution in buffer systems (e.g., PBS). For low-concentration applications (<1 mM), employ co-solvents like PEG-400 (≤10% v/v) to enhance solubility. Confirm solubility via dynamic light scattering (DLS) to detect micelle formation .
Advanced Research Questions
Q. How can researchers address discrepancies in catalytic activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from variations in purity, stereochemical integrity, or solvent interactions. Perform batch-wise validation via:
- Purity analysis : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% chemical purity.
- Stereochemical verification : Circular dichroism (CD) spectroscopy or X-ray crystallography .
- Control experiments : Test catalytic activity under standardized conditions (e.g., inert atmosphere, fixed substrate ratios) to isolate solvent or moisture effects .
Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound post-synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IC-3 column (hexane:isopropanol = 90:10, 1.0 mL/min) to resolve enantiomers.
- X-ray crystallography : Determine absolute configuration via single-crystal analysis (e.g., Mo-Kα radiation, 100 K).
- NMR spectroscopy : Analyze coupling constants (e.g., ) in P NMR to confirm diastereomeric ratios .
Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The tert-butyl group provides steric shielding to the phosphorus center, reducing hydrolysis rates in acidic/basic media. Quantify stability via:
- pH-dependent degradation studies : Incubate at pH 2–12 (37°C, 24 hr) and monitor degradation products via LC-MS.
- Kinetic analysis : Fit degradation data to first-order models to derive half-lives.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to assess steric and electronic effects .
Q. What experimental design considerations are necessary to minimize degradation during long-term catalytic studies?
- Methodological Answer :
- Inert conditions : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm).
- Temperature control : Conduct reactions at ≤25°C; avoid prolonged heating (>4 hr).
- Real-time monitoring : Employ in-situ P NMR or Raman spectroscopy to track phosphorus center reactivity.
- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
